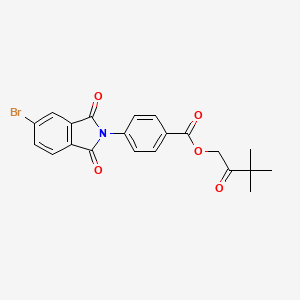
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide
Overview
Description
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenol ring.
Alkylation: Addition of methyl groups to the phenol ring.
Iodination: Introduction of the iodine atom to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenoxy and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Amines: From the reduction of the nitro group.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)-N-(2-iodophenyl)acetamide: Lacks the nitro group.
2-(2,4-dimethyl-6-nitrophenoxy)-N-phenylacetamide: Lacks the iodine atom.
Uniqueness
The presence of both nitro and iodo groups in 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-6-4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBZEXQGAAJOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=C2I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3645941.png)
![3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3645943.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3645949.png)

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B3645961.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B3645975.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3645978.png)
![3-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3645983.png)


![(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B3646015.png)
![N-(3-chlorophenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B3646023.png)
![[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B3646030.png)
![ETHYL 4-{2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3646038.png)
